MDA 19

Übersicht

Beschreibung

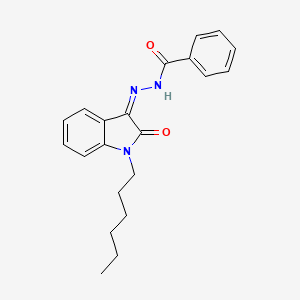

MDA 19, auch bekannt als N’-[(3Z)-1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazid, ist eine synthetische Cannabinoidverbindung. Es wurde erstmals im Jahr 2008 synthetisiert und ist bekannt für seine selektive Agonismus gegenüber dem Cannabinoid-Rezeptor Typ-2 (CB2) gegenüber dem Cannabinoid-Rezeptor Typ-1 (CB1). Diese Selektivität macht es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen, insbesondere bei der Behandlung von neuropathischen Schmerzen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Reaktion von 1-Hexyl-1,2-dihydro-2-oxo-3H-indol-3-carbaldehyd mit Benzohydrazid. Die Reaktion findet typischerweise in Gegenwart eines geeigneten Lösungsmittels, wie z. B. Ethanol, und unter Rückflussbedingungen statt. Das Produkt wird dann durch Umkristallisation oder chromatographische Verfahren gereinigt .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht weit verbreitet sind, würde der allgemeine Ansatz darin bestehen, den Laborsyntheseprozess zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, umfassen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MDA 19 involves the reaction of 1-hexyl-1,2-dihydro-2-oxo-3H-indole-3-carbaldehyde with benzohydrazide. The reaction typically occurs in the presence of a suitable solvent, such as ethanol, and under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

MDA 19 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Indolring und am Benzohydrazid-Molekül.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Verschiedene Elektrophile und Nukleophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erzielen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation Oxo-Derivate ergeben, während Reduktion reduzierte Formen von this compound erzeugen kann.

Wissenschaftliche Forschungsanwendungen

This compound wurde umfassend auf seine potenziellen therapeutischen Anwendungen untersucht. Einige der wichtigsten Forschungsbereiche sind:

Neuropathische Schmerzen: This compound hat sich als vielversprechend erwiesen, neuropathische Schmerzen zu lindern, indem es selektiv den CB2-Rezeptor anspricht.

Neurodegenerative Erkrankungen: Studien legen nahe, dass this compound aufgrund seiner entzündungshemmenden Eigenschaften zur Behandlung neurodegenerativer Erkrankungen von Vorteil sein könnte.

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch die Aktivierung des CB2-Rezeptors aus. Dieser Rezeptor ist an verschiedenen physiologischen Prozessen beteiligt, einschließlich der Immunantwort und der Entzündung. Durch die selektive Aktivierung von CB2 kann this compound diese Prozesse modulieren, ohne die psychoaktiven Wirkungen, die mit der Aktivierung von CB1 verbunden sind. Die Antitumoraktivität der Verbindung wird teilweise auf die Inaktivierung des AKT-Signalwegs zurückgeführt .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

MDA 19 exhibits a unique pharmacological profile as it acts as an agonist at both human and rat CB1 receptors while functioning differently at rat CB2 receptors, where it behaves as an inverse agonist. This differential activity suggests potential therapeutic uses in managing neuropathic pain without central nervous system side effects. Notably, this compound has been shown to alleviate tactile allodynia in various neuropathic pain models in rats and mice .

Neuropathic Pain Treatment

This compound has garnered attention for its potential in treating neuropathic pain. In studies involving rat models, this compound demonstrated a dose-dependent reduction of pain symptoms associated with spinal nerve ligation and paclitaxel-induced neuropathy. The compound's effectiveness was confirmed by its ability to reverse tactile allodynia specifically in CB2 receptor-positive mice, indicating that its analgesic effects are mediated through CB2 receptors .

| Study | Model | Effect | Mechanism |

|---|---|---|---|

| Study 1 | Rat | Reduced tactile allodynia | CB2 receptor agonism |

| Study 2 | Mouse | Pain relief in neuropathy models | CB2 receptor mediation |

Cancer Research

Recent studies have highlighted this compound's potential role in cancer treatment, specifically melanoma. Research indicated that this compound inhibited the proliferation of melanoma cells in a dose-dependent manner. This anti-cancer effect was attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression within melanoma cell lines .

| Study | Cancer Type | Effect | Mechanism |

|---|---|---|---|

| Study 1 | Melanoma | Inhibited cell proliferation | Induction of apoptosis |

Neurotoxicity Studies

This compound has also been evaluated for its neurotoxic effects using zebrafish models. Observations from these studies revealed that exposure to this compound led to morphological abnormalities and altered behavior in zebrafish larvae, suggesting potential neurotoxic properties that warrant further investigation .

| Study | Model | Effect | Observation |

|---|---|---|---|

| Study 1 | Zebrafish | Induced neurotoxicity | Morphological changes and behavioral alterations |

Wirkmechanismus

MDA 19 exerts its effects primarily through the activation of the CB2 receptor. This receptor is involved in various physiological processes, including immune response and inflammation. By selectively activating CB2, this compound can modulate these processes without the psychoactive effects associated with CB1 activation. The compound’s anti-tumor activity is partly attributed to the inactivation of the AKT signaling pathway .

Vergleich Mit ähnlichen Verbindungen

MDA 19 ist Teil einer Reihe von synthetischen Cannabinoiden, zu denen Verbindungen wie BZO-HEXOXIZID und 5F-MDA-19 gehören. Im Vergleich zu diesen Verbindungen ist this compound einzigartig in seiner hohen Selektivität für den CB2-Rezeptor, was es zu einem gezielteren Therapeutikum macht .

Ähnliche Verbindungen

BZO-HEXOXIZID: Ein weiterer selektiver CB2-Agonist mit ähnlichem therapeutischem Potenzial.

5F-MDA-19: Ein fluoriertes Derivat mit hoher Affinität für CB2.

Die einzigartige Selektivität und das therapeutische Potenzial von this compound machen es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung in verschiedenen medizinischen Bereichen.

Biologische Aktivität

MDA 19, a novel cannabinoid ligand, has garnered attention for its potential therapeutic applications, particularly in the management of neuropathic pain and cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and implications for clinical use.

Chemical Structure and Pharmacological Profile

This compound is derived from the isatin series and is chemically characterized as N′-[(3 Z)-1-(1-hexyl)-2-oxo-1,2-dihydro-3 H-indol-3-ylidene]benzohydrazide. Its structure allows it to interact with cannabinoid receptors, specifically CB1 and CB2, which are part of the G protein-coupled receptor (GPCR) superfamily.

Binding Affinity and Agonistic Activity

This compound has been shown to exhibit a distinctive functional profile at cannabinoid receptors:

- CB1 Receptor : Acts as an agonist in vivo, demonstrating analgesic effects without significant central nervous system side effects .

- CB2 Receptor : Functions as a protean agonist, exhibiting both agonistic and inverse agonistic properties depending on the assay context .

The compound's ability to modulate these receptors suggests its potential for therapeutic applications in pain management and oncology.

Neuropathic Pain Relief

This compound has been evaluated for its efficacy in alleviating neuropathic pain through various animal models. Key findings include:

- In Vivo Studies : this compound significantly attenuated tactile allodynia induced by spinal nerve ligation or paclitaxel in rats. The analgesic effects were mediated through CB2 receptors, as evidenced by the lack of effect in CB2 knockout mice .

Anti-Cancer Activity

Recent studies have indicated that this compound possesses anti-tumor properties, particularly against hepatocellular carcinoma (HCC). The proposed mechanisms include:

- Inhibition of AKT Signaling : this compound exerts anti-tumor activity partially through the inactivation of the AKT signaling pathway, which is crucial for cell survival and proliferation in cancer cells .

Table: Summary of Key Research Findings on this compound

Clinical Implications

The pharmacological profile of this compound suggests several clinical implications:

- Pain Management : Its dual action on CB1 and CB2 receptors may provide a novel approach to treating chronic pain without the psychoactive effects associated with traditional cannabinoids.

- Oncology : The anti-cancer properties highlight its potential as a therapeutic agent in HCC treatment, warranting further investigation into its efficacy and safety in human trials.

Eigenschaften

IUPAC Name |

N-(1-hexyl-2-hydroxyindol-3-yl)iminobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-2-3-4-10-15-24-18-14-9-8-13-17(18)19(21(24)26)22-23-20(25)16-11-6-5-7-12-16/h5-9,11-14,26H,2-4,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNRTDOKKSWDRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201029871, DTXSID401345281 | |

| Record name | N'-[(3Z)-1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048973-47-2, 1104302-26-2 | |

| Record name | MDA-19 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048973472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-[(3Z)-1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BZO-HEXOXIZID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X83OI5CX2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.